(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one (3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
Brand Name: Vulcanchem
CAS No.: 4096-62-2
VCID: VC21104844
InChI: InChI=1S/C9H14O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5,7-8H,4H2,1-3H3/t5-,7-,8-/m0/s1
SMILES: CC1(OC2COC(C(=O)C2O1)OC)C
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol

(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one

CAS No.: 4096-62-2

Cat. No.: VC21104844

Molecular Formula: C9H14O5

Molecular Weight: 202.2 g/mol

* For research use only. Not for human or veterinary use.

(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one - 4096-62-2

Specification

CAS No. 4096-62-2
Molecular Formula C9H14O5
Molecular Weight 202.2 g/mol
IUPAC Name (3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
Standard InChI InChI=1S/C9H14O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5,7-8H,4H2,1-3H3/t5-,7-,8-/m0/s1
Standard InChI Key ZAKORQDMJYUIOY-GEVIPFJHSA-N
Isomeric SMILES CC1(O[C@H]2CO[C@@H](C(=O)[C@H]2O1)OC)C
SMILES CC1(OC2COC(C(=O)C2O1)OC)C
Canonical SMILES CC1(OC2COC(C(=O)C2O1)OC)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator